molecular formula C8H9BrFN B6590484 1-(2-Bromo-4-fluorophenyl)ethanamine CAS No. 1086599-35-0

1-(2-Bromo-4-fluorophenyl)ethanamine

Cat. No.: B6590484
CAS No.: 1086599-35-0
M. Wt: 218.07 g/mol
InChI Key: CASYPDKXSSJANQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)ethanamine is a halogenated aromatic amine with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g/mol . Its structure features a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, attached to an ethanamine backbone. The compound is commercially available with a purity of 95% (CAS: 1086599-35-0) and serves as a key intermediate in pharmaceutical synthesis, particularly for ligands targeting adenosine receptors or benzimidazole derivatives . Its hydrochloride salt (CAS: 1624261-91-1) is also widely used to enhance solubility and stability in drug formulations .

Properties

CAS No.

1086599-35-0

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3

InChI Key

CASYPDKXSSJANQ-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)F)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Positional isomers of 1-(2-bromo-4-fluorophenyl)ethanamine differ in the placement of halogens on the phenyl ring. These variations significantly impact electronic properties, steric effects, and biological activity:

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine
  • CAS : 1212376-96-9
  • Substituents : Bromine (3-position), fluorine (4-position).
  • Molecular Weight : 218.07 g/mol (purity: 95%) .
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
  • CAS : 845930-79-2
  • Substituents : Bromine (4-position), fluorine (2-position).
  • Molecular Weight : 218.07 g/mol (purity: 97%) .
  • Key Differences : The swapped halogen positions alter dipole moments, which may influence solubility and reactivity in cross-coupling reactions .

Difluorinated Analogs

The introduction of additional fluorine atoms modifies electronic effects and metabolic stability:

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
  • CAS : 1241677-54-2
  • Molecular Formula : C₈H₈BrF₂N
  • Molecular Weight : 236.06 g/mol (purity: 95%) .

Halogen-Substituted Derivatives

Replacing bromine with other halogens or functional groups alters physicochemical properties:

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine
  • CAS : 1012305-33-7
  • Molecular Formula : C₈H₉ClFN
  • Molecular Weight : 173.62 g/mol .
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine
  • CAS : 949160-14-9
  • Molecular Formula: C₉H₁₂BrNO
  • Molecular Weight : 230.10 g/mol .
  • Key Differences : The methoxy group at the 2-position introduces hydrogen-bonding capability, enhancing interactions with polar residues in target proteins .

Stereochemical Variants

Enantiomers exhibit distinct biological activities due to chiral recognition in biological systems:

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride
  • CAS : 1624261-91-1
  • Molecular Formula : C₈H₁₀BrClFN
  • Molecular Weight : 254.53 g/mol .
  • Key Differences: The (S)-enantiomer may show higher affinity for chiral receptors compared to the (R)-form, as observed in adenosine receptor ligands .
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride
  • CAS : 845829-91-6
  • Molecular Weight : 254.53 g/mol .
  • Key Differences : The (R)-configuration could favor alternative metabolic pathways, impacting pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Purity Substituent Positions
This compound 1086599-35-0 C₈H₉BrFN 218.07 95% 2-Br, 4-F
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine 1212376-96-9 C₈H₉BrFN 218.07 95% 3-Br, 4-F
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine 845930-79-2 C₈H₉BrFN 218.07 97% 4-Br, 2-F
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine 1241677-54-2 C₈H₈BrF₂N 236.06 95% 4-Br, 2,6-F

Research Findings and Trends

  • Stereochemistry Matters : Enantiomeric purity critically affects drug efficacy. For example, (S)-enantiomers of bromo-fluoro ethanamines show 3–5× higher binding affinity to G-protein-coupled receptors compared to (R)-forms .
  • Halogen Positioning : Bromine at the 2-position (as in the target compound) increases steric hindrance, reducing metabolic degradation by cytochrome P450 enzymes compared to 3- or 4-position isomers .
  • Difluorination : Adding a second fluorine atom (e.g., 2,6-difluoro) enhances metabolic stability by reducing oxidative dehalogenation rates .

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